methyl 2-[9-(3,5-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate
Description
Methyl 2-[9-(3,5-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate is a heterocyclic compound featuring a pyrimido[1,2-g]purine core substituted with a 3,5-dimethylphenyl group at position 9 and methyl ester functionalities. Its molecular formula is C₂₀H₂₃N₅O₄, with an average mass of 397.435 Da and a monoisotopic mass of 397.175004 Da . The compound is cataloged under multiple identifiers, including ChemSpider ID: 4384906 and synonyms such as MLS001215081 and CHEMBL1596299 .
The structure consists of a fused bicyclic system (pyrimidine and purine rings) with two methyl groups at positions 1 and 7, a 3,5-dimethylphenyl substituent, and a methyl ester-linked acetate moiety at position 3.
Properties
IUPAC Name |
methyl 2-[9-(3,5-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O4/c1-12-6-13(2)8-15(7-12)24-9-14(3)10-25-17-18(22-20(24)25)23(4)21(29)26(19(17)28)11-16(27)30-5/h6-8,14H,9-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLMDQQGZOYXROT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)OC)C4=CC(=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 2-[9-(3,5-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions, followed by purification steps such as recrystallization or chromatography . Industrial production methods may involve optimization of these reactions to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-[9-(3,5-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism by which methyl 2-[9-(3,5-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs: Methyl vs. Ethyl Ester Variants
The most direct analogs are ethyl 2-[9-(3,5-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate (RN: 847366-53-4) and the methyl ester variant described in . Key differences include:
The ethyl analog’s increased lipophilicity may enhance membrane permeability but reduce aqueous solubility. Both compounds share identical core substituents (3,5-dimethylphenyl, methyl groups at positions 1 and 7), suggesting similar binding affinities to targets like purine receptors or kinases.
Pyrimido[4,5-c]pyridazine Derivatives
describes ethyl 2-(7-amino-1-methyl-4,5-dioxo-1,4,5,6-tetrahydropyrimido[4,5-c]pyridazin-3-yl)acetate, which replaces the purine core with a pyridazine ring. Despite structural divergence, both classes feature:
- Ester-linked acetate groups at position 3.
- Methyl substituents on the heterocyclic core.
This derivative demonstrated activity as a dihydropteroate synthase (DHPS) inhibitor , hinting that the target compound may also interact with folate biosynthesis pathways . However, the pyridazine core’s electronic properties differ significantly from purines, likely altering target specificity.
Isoxazolo[4,5-e][1,2,4]triazepin Derivatives
Compounds in , such as isoxazolo[4,5-e][1,2,4]triazepins, share a heteroatom-rich scaffold analogous to purines.
Methodological Insights: Similarity Indexing
highlights the use of Tanimoto coefficient-based similarity indexing for comparing phytocompounds to SAHA (a histone deacetylase inhibitor). Applying this methodology to the target compound and its analogs could quantify structural overlap, particularly in substituent patterns (e.g., ester groups, aromatic rings) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
